Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the fluoro and methyl groups on the phenyl ring, along with the pyrazole core, imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-fluoro-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then esterified to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate
- Methyl 5-amino-1-(4-bromo-2-methylphenyl)-1H-pyrazole-4-carboxylate
- Methyl 5-amino-1-(4-iodo-2-methylphenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluoro group, which can enhance the compound’s metabolic stability and binding affinity to biological targets compared to its chloro, bromo, and iodo analogs .
Properties
Molecular Formula |
C12H12FN3O2 |
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Molecular Weight |
249.24 g/mol |
IUPAC Name |
methyl 5-amino-1-(4-fluoro-2-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H12FN3O2/c1-7-5-8(13)3-4-10(7)16-11(14)9(6-15-16)12(17)18-2/h3-6H,14H2,1-2H3 |
InChI Key |
GJQMKMNAZYHKAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C(=C(C=N2)C(=O)OC)N |
Origin of Product |
United States |
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